Microbial Origins of 11-Methyltridecanoic Acid: A Technical Guide
Microbial Origins of 11-Methyltridecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the microbial sources of 11-methyltridecanoic acid, an anteiso-branched-chain fatty acid (anteiso-C14:0). The document details the identification of microbial producers, quantitative analysis of their fatty acid profiles, and the experimental protocols required for such investigations. Furthermore, it elucidates the biosynthetic pathways and regulatory mechanisms governing the production of this and other branched-chain fatty acids in bacteria.
Microbial Sources of 11-Methyltridecanoic Acid
11-Methyltridecanoic acid is a saturated fatty acid with a methyl branch on the antepenultimate carbon atom. Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacteria, particularly Gram-positive species, where they play a crucial role in maintaining membrane fluidity.[1] Several bacterial genera are known to produce a variety of BCFAs, including anteiso forms, making them potential sources of 11-methyltridecanoic acid.
Key microbial genera known to produce branched-chain fatty acids include:
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Bacillus: Species within this genus, such as Bacillus subtilis, are well-documented producers of BCFAs, which can constitute up to 90% of their total fatty acids.[2] The fatty acid profile is often dominated by iso- and anteiso-fatty acids with 15 and 17 carbons.[3]
-
Stenotrophomonas: Stenotrophomonas maltophilia is characterized by a high abundance of iso-15:0 fatty acid.[4][5]
-
Listeria: Listeria monocytogenes utilizes BCFAs to adapt its membrane fluidity in response to environmental changes, such as temperature shifts.[6] At lower temperatures, the proportion of anteiso-fatty acids, particularly anteiso-C15:0, increases significantly.[7]
-
Streptomyces: Various species of Streptomyces produce a range of iso- and anteiso-fatty acids.[1][8][9][10]
-
Desulfovibrio and Desulfotomaculum: Certain sulfate-reducing bacteria, such as Desulfovibrio gigas and Desulfotomaculum nigrificans, have been shown to contain anteiso-fatty acids.[11]
Quantitative Data on Fatty Acid Composition
The following tables summarize the cellular fatty acid composition of selected microbial species known to produce branched-chain fatty acids. While specific quantification of 11-methyltridecanoic acid (anteiso-C14:0) is not always reported, the presence of other anteiso-fatty acids suggests its likely, albeit sometimes minor, presence.
Table 1: Fatty Acid Composition of Bacillus subtilis ONU551 [2][12]
| Fatty Acid | Abbreviation | Percentage of Total Fatty Acids (%) |
| 12:0 | Lauric acid | 0.36 |
| 14:0 iso | 12-methyltridecanoic acid | 0.52 |
| 14:0 | Myristic acid | 0.28 |
| 15:0 iso | 13-methyltetradecanoic acid | 34.72 |
| 15:0 anteiso | 12-methyltetradecanoic acid | 33.72 |
| 16:0 iso | 14-methylpentadecanoic acid | 1.85 |
| 16:0 | Palmitic acid | 1.30 |
| 17:0 iso | 15-methylhexadecanoic acid | 7.11 |
| 17:0 anteiso | 14-methylhexadecanoic acid | 10.24 |
| 15:1 w5c | 1.85 | |
| 16:1 w11c | 1.21 | |
| 16:1 w7c alcohol | 1.08 | |
| 17:1 iso w10c | 3.18 | |
| Σ17:1 iso I/anteiso B | 2.57 | |
| Total Branched-Chain | 88.16 |
Table 2: Fatty Acid Composition of Stenotrophomonas maltophilia CCUG 41684 [13]
| Fatty Acid | Abbreviation | Percentage of Total Fatty Acids (%) |
| 10:0 | Capric acid | 0.5 |
| 11:0 ISO | 3.2 | |
| 11:0 ISO 3OH | 1.6 | |
| 13:0 ISO | 0.5 | |
| 12:0 3OH | 2.4 | |
| 14:0 ISO | 12-methyltridecanoic acid | 1.0 |
| 14:0 | Myristic acid | 3.6 |
| 13:0 ISO 3OH | 2.9 | |
| 13:0 2OH | 0.3 | |
| 15:1 ISO F | 1.4 | |
| 15:0 ISO | 13-methyltetradecanoic acid | 37.4 |
| 15:0 ANTEISO | 12-methyltetradecanoic acid | 12.9 |
| 15:0 | Pentadecanoic acid | 0.6 |
| 16:0 ISO | 14-methylpentadecanoic acid | 1.2 |
| 16:1 w9c | 3.0 | |
| 16:1 w7c | 11.7 | |
| 16:0 | Palmitic acid | 5.2 |
| 17:1 w9c ISO | 4.5 | |
| 17:0 ISO | 15-methylhexadecanoic acid | 2.2 |
| 18:2 w6,9c/18:0 ANTE | 0.7 | |
| 18:1 w9c | 1.2 | |
| 18:1 w7c /12t/9t | 0.6 |
Experimental Protocols
The identification and quantification of 11-methyltridecanoic acid and other fatty acids from microbial sources are typically achieved through a series of steps involving cell harvesting, lipid extraction, derivatization, and chromatographic analysis.
Microbial Cultivation and Cell Harvesting
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Cultivation: Grow the microbial strain of interest in a suitable liquid medium and under optimal conditions (temperature, aeration, etc.) to the desired growth phase (e.g., late exponential or stationary phase).
-
Harvesting: Centrifuge the culture broth to pellet the microbial cells.
-
Washing: Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) or deionized water to remove residual medium components. Repeat the washing step as necessary.
-
Lyophilization (Optional): For dry weight determination and long-term storage, the cell pellet can be freeze-dried (lyophilized).
Lipid Extraction and Saponification
This step releases the fatty acids from complex lipids.
-
Saponification Reagent: Prepare a saponification reagent (e.g., 15% (w/v) sodium hydroxide (B78521) in 50% (v/v) methanol).
-
Saponification: Add the saponification reagent to the cell pellet.
-
Heating: Heat the mixture in a boiling water bath for approximately 30 minutes with intermittent vigorous vortexing.[14] This process hydrolyzes the ester linkages in lipids, releasing the fatty acids as sodium salts.
Methylation of Fatty Acids
Fatty acids are converted to their more volatile methyl esters (FAMEs) for gas chromatography analysis.
-
Methylation Reagent: Use a suitable methylation reagent, such as 1.25 M HCl in methanol (B129727) or a solution of boron trifluoride (BF₃) in methanol.[10]
-
Methylation Reaction: After cooling the saponified mixture, add the methylation reagent.
-
Heating: Heat the mixture at a controlled temperature (e.g., 80°C) for a specific duration (e.g., 10 minutes).[14]
Extraction of Fatty Acid Methyl Esters (FAMEs)
-
Extraction Solvent: Use a non-polar solvent, such as a mixture of hexane (B92381) and methyl tert-butyl ether.
-
Extraction: Add the extraction solvent to the cooled reaction mixture and mix thoroughly by gentle rotation or inversion.
-
Phase Separation: Allow the phases to separate. The upper organic phase contains the FAMEs.
-
Washing (Optional): The organic phase can be washed with a dilute base solution (e.g., 1.2 M NaOH) to remove any remaining acidic components.[14]
-
Collection: Carefully transfer the upper organic phase containing the FAMEs to a clean vial for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: Utilize a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A capillary column suitable for FAME analysis, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm), is commonly used.[8]
-
Carrier Gas: Helium or hydrogen is typically used as the carrier gas.
-
Temperature Program: A programmed temperature gradient is employed to separate the FAMEs. A typical program might be:
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 40-430.[8]
-
Identification: FAMEs are identified by comparing their retention times and mass spectra with those of known standards and by searching mass spectral libraries.
-
Quantification: The relative abundance of each fatty acid is determined by integrating the peak area of its corresponding FAME in the chromatogram. Absolute quantification can be achieved by using an internal standard (e.g., heptadecanoic acid) of a known concentration.[10]
Biosynthesis and Regulation of Branched-Chain Fatty Acids
The biosynthesis of anteiso-branched-chain fatty acids, including 11-methyltridecanoic acid, is initiated from the branched-chain amino acid isoleucine.
Biosynthetic Pathway
The pathway involves the conversion of isoleucine to 2-methylbutyryl-CoA, which then serves as the primer for the fatty acid synthase (FAS) system.
Caption: Biosynthesis of 11-methyltridecanoic acid from isoleucine.
The key enzymes in this pathway are:
-
Branched-chain amino acid transaminase (BcaT): Catalyzes the conversion of isoleucine to its corresponding α-keto acid.
-
Branched-chain α-keto acid dehydrogenase (BCKD) complex: Converts the α-keto acid to 2-methylbutyryl-CoA.
-
β-ketoacyl-ACP synthase III (FabH): Initiates fatty acid synthesis by condensing the primer (2-methylbutyryl-CoA) with malonyl-ACP. The specificity of FabH for different branched-chain acyl-CoA primers is a major determinant of the final BCFA profile.[9]
Regulatory Mechanisms
The synthesis of branched-chain fatty acids is tightly regulated to maintain membrane homeostasis. This regulation occurs at the transcriptional level.
Caption: Regulation of branched-chain fatty acid biosynthesis.
In Gram-positive bacteria like Bacillus subtilis, the FapR protein acts as a key transcriptional repressor of the genes involved in fatty acid biosynthesis (fab genes).[15] The activity of FapR is modulated by the intracellular concentration of malonyl-CoA , an important precursor in fatty acid synthesis. When malonyl-CoA levels are high, it binds to FapR, causing it to dissociate from the DNA and allowing the transcription of the fab genes to proceed.
Environmental factors, such as temperature, also play a significant role in regulating the composition of branched-chain fatty acids. For instance, a decrease in temperature often leads to an increased proportion of anteiso-fatty acids to maintain membrane fluidity.[3]
Conclusion
11-methyltridecanoic acid is a component of the complex mixture of branched-chain fatty acids found in the cell membranes of numerous bacterial species. While its direct quantification is not always a primary focus in fatty acid profiling studies, its presence can be inferred in microorganisms that produce other anteiso-fatty acids. The identification and quantification of this and other BCFAs rely on well-established protocols involving lipid extraction, derivatization, and GC-MS analysis. Understanding the microbial sources and the biosynthetic and regulatory pathways of these fatty acids is crucial for various applications, from microbial taxonomy and physiology to the development of novel antimicrobial agents and the bio-production of specialty chemicals. Further research focusing on the specific quantification of anteiso-C14:0 in a wider range of microbial species would be beneficial for a more comprehensive understanding of its distribution and biological significance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Fatty acids composition of Bacillus subtilis ONU551 lipids | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 3. Cold Shock Response of Bacillus subtilis: Isoleucine-Dependent Switch in the Fatty Acid Branching Pattern for Membrane Adaptation to Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding the genetic and functional diversity of the DSF quorum-sensing system in Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Role of Branched-Chain Fatty Acids in pH Stress Tolerance in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 8. Fatty acid composition of Streptomyces hygroscopicus strains producing antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
- 13. CCUG 41684 - Stenotrophomonas maltophilia [ccug.se]
- 14. academic.oup.com [academic.oup.com]
- 15. Intraspecies variability of cellular fatty acids among soil and intestinal strains of Desulfovibrio desulfuricans - PMC [pmc.ncbi.nlm.nih.gov]
